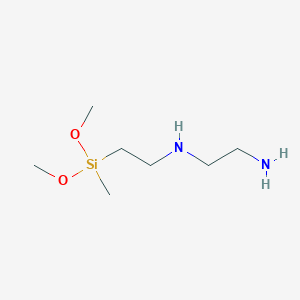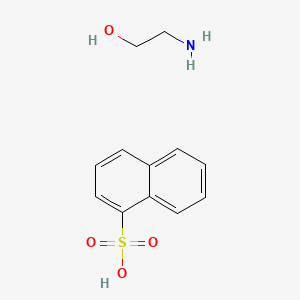
1-Methylethyl methyl(2,4,6-trimethylbenzoyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 282-809-0, also known as Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with phenylphosphinic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through distillation or crystallization techniques to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Various substituted phosphinates
Wissenschaftliche Forschungsanwendungen
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate exerts its effects involves the absorption of light energy, which leads to the generation of reactive species. These reactive species initiate polymerization reactions by forming free radicals. The molecular targets include unsaturated monomers, which undergo polymerization to form long-chain polymers.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate is unique due to its high efficiency as a photoinitiator. Similar compounds include:
- Benzoin methyl ether
- 2,2-Dimethoxy-2-phenylacetophenone
- 1-Hydroxycyclohexyl phenyl ketone
Compared to these compounds, Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate offers better performance in terms of initiation efficiency and polymerization speed.
Eigenschaften
CAS-Nummer |
84434-10-6 |
|---|---|
Molekularformel |
C14H21O3P |
Molekulargewicht |
268.29 g/mol |
IUPAC-Name |
[methyl(propan-2-yloxy)phosphoryl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C14H21O3P/c1-9(2)17-18(6,16)14(15)13-11(4)7-10(3)8-12(13)5/h7-9H,1-6H3 |
InChI-Schlüssel |
YQCPKIVKTMRAQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C)OC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)













